molecular formula C19H18N4O B7758995 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)-2H-pyrrol-3-one

Cat. No.: B7758995
M. Wt: 318.4 g/mol
InChI Key: KVCFIHHCPLRCPW-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid derivative.

    Formation of the Pyrrole Ring: Using a Paal-Knorr synthesis or similar method.

    Coupling Reactions: Combining the benzimidazole and pyrrole intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity such as antimicrobial or anticancer properties.

Industry

In industry, this compound might be used in the synthesis of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action for any bioactive derivatives of this compound would depend on their specific targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.

    Pyrrole Derivatives: Compounds such as pyrrole or substituted pyrroles.

Uniqueness

The uniqueness of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)-2H-pyrrol-3-one lies in its specific combination of functional groups and ring systems, which could confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-2-12-7-3-6-10-15(12)23-11-16(24)17(18(23)20)19-21-13-8-4-5-9-14(13)22-19/h3-10H,2,11,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCFIHHCPLRCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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